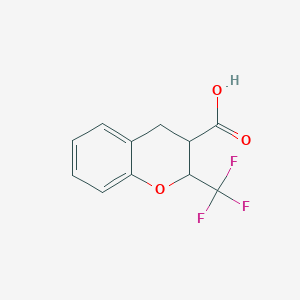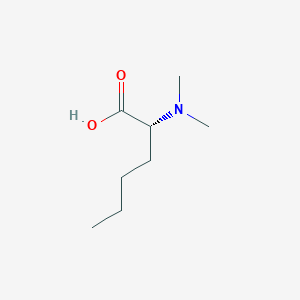![molecular formula C17H19Cl2NO2 B12314039 (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オールは、フェノキシ基、ジクロロフェニル基、アミノアルコール部分を含む複雑な構造を持つ化学化合物です。
準備方法
合成経路と反応条件
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オールの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを伴います。一般的な合成経路の1つは、次のステップが含まれます。
フェノキシプロパノール骨格の形成: これは、フェノールとエピクロロヒドリンを塩基性条件下で反応させて、3-フェノキシプロパン-1-オールを形成することによって達成できます。
アミノ基の導入: 3-フェノキシプロパン-1-オールは、次に、適切な触媒の存在下で、2-(2,4-ジクロロフェニル)エチルアミンと反応させて、目的の生成物を形成します。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、高圧反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: アミノ基は、第2級または第3級アミンを形成するように還元することができます。
置換: フェノキシ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: メタノールナトリウム(NaOMe)またはtert-ブトキシドカリウム(KOtBu)などの求核剤を使用できます。
主要な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: 第2級または第3級アミンの形成。
置換: 置換されたフェノキシ誘導体の形成。
科学研究への応用
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性を含む、その潜在的な生物活性について調査されています。
医学: 特に心臓血管疾患の治療におけるその潜在的な治療効果について探求されています。
産業: 新素材や化学プロセスの開発に使用されます。
科学的研究の応用
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オールの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはイオンチャネルを含み、生物学的経路の調節につながります。正確なメカニズムは、特定のアプリケーションとコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-1-オール: 類似の構造ですが、ヒドロキシル基の位置が異なります。
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オン: 類似の構造ですが、ヒドロキシル基の代わりにケトン基があります。
独自性
(2S)-1-{[2-(2,4-ジクロロフェニル)エチル]アミノ}-3-フェノキシプロパン-2-オールは、独自の化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。この独自性により、それは研究や潜在的な治療的用途のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-1-ol: Similar structure but with a different position of the hydroxyl group.
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H19Cl2NO2 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
(2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m0/s1 |
InChIキー |
JCAAXTHZODTZFD-HNNXBMFYSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC[C@H](CNCCC2=C(C=C(C=C2)Cl)Cl)O |
正規SMILES |
C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)



![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)

